molecular formula C24H32N2O2 B325142 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide

Katalognummer: B325142
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: NQTNVWFRKGDOIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups and benzamide functionalities, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide typically involves multiple steps, starting with the preparation of 4-tert-butylbenzoyl chloride. This intermediate is synthesized through the reaction of 4-tert-butylbenzoic acid with thionyl chloride. The resulting 4-tert-butylbenzoyl chloride is then reacted with 2-aminoethylamine to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-tert-Butylbenzoyl chloride
  • 4-tert-Butylbenzoic acid
  • 4-tert-Butylbenzyl chloride

Uniqueness

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide is unique due to its dual presence of tert-butyl groups and benzamide functionalities. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C24H32N2O2

Molekulargewicht

380.5 g/mol

IUPAC-Name

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C24H32N2O2/c1-23(2,3)19-11-7-17(8-12-19)21(27)25-15-16-26-22(28)18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28)

InChI-Schlüssel

NQTNVWFRKGDOIW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.